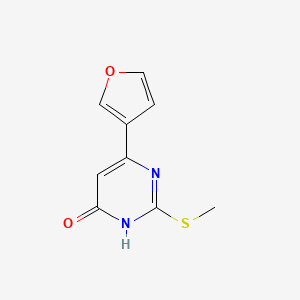
6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Overview
Description
6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one, commonly known as 6-FMP, is an organosulfur compound belonging to the pyrimidinone family. It is a colorless crystalline solid that is soluble in water, ethanol, and methanol. 6-FMP has a variety of applications in scientific research, including its use in chemical synthesis, as a drug target, and as a biological tool.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the importance of furan and pyrimidine derivatives as building blocks for synthesizing various heterocyclic compounds. One study highlights the synthesis of compounds containing pyrimidine and pyridazine structural fragments, emphasizing their potential biological activity and applications in constructing molecules with pyridine and pyridazine fragments. The research indicates that these compounds may have pronounced plant-growth regulatory activity, suggesting their utility in agricultural sciences (Aniskova, Grinev, & Yegorova, 2017).
Biological Activity
Another study focuses on the synthesis and biological activity of new derivatives, including furan and pyrimidine fragments. Preliminary biological screening revealed a pronounced plant growth stimulating effect, indicative of the compound's potential in enhancing agricultural productivity (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Chemical Characterization and Interaction Studies
Further research into the hydrogen bonding sites of pyrimidine compounds derivatives underscores the intricate molecular interactions these compounds partake in. Through quantum chemistry methods, significant insights into the molecular electrostatic potential maps and geometric parameters of hydrogen bonding complexes have been achieved, laying the groundwork for understanding the compound's interaction capabilities (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Antimicrobial Activity
Additionally, the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones and their evaluation for antimicrobial activity reveal the compound's potential in developing new antimicrobial agents. This research signifies the role of such compounds in addressing the global challenge of antibiotic resistance (Ravindra, Vagdevi, & Vaidya, 2008).
properties
IUPAC Name |
4-(furan-3-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-10-7(4-8(12)11-9)6-2-3-13-5-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVAGBGLIXICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655014 | |
| Record name | 6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
CAS RN |
1184914-40-6 | |
| Record name | 6-(Furan-3-yl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



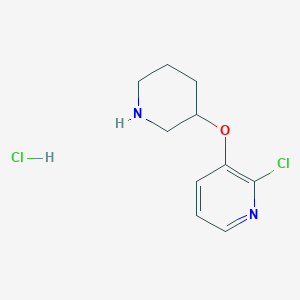
![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)
![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)
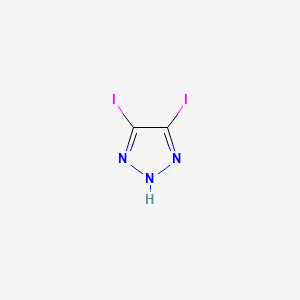

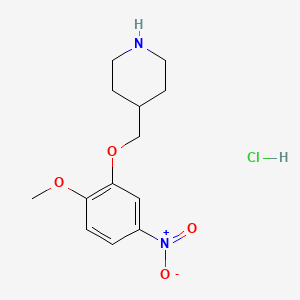
![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)
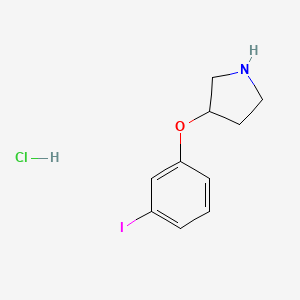
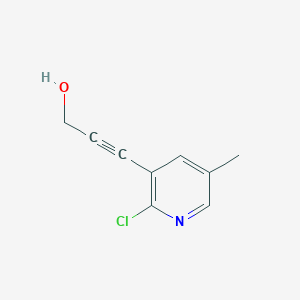
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)